1-Benzyl-3-oxopiperidine-4-carboxylic acid
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Overview
Description
1-Benzyl-3-oxopiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-3-oxopiperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine derivatives.
Reaction with Benzyl Halides: The piperidine derivative is reacted with benzyl halides under basic conditions to introduce the benzyl group.
Oxidation: The resulting compound undergoes oxidation to introduce the oxo group at the 3-position.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 4-position
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
1-Benzyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester form of this compound can be hydrolyzed to yield the free carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and carboxylic acids .
Scientific Research Applications
1-Benzyl-3-oxopiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including receptor agonists and antagonists.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperidine derivatives and their biological effects.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxo and carboxylic acid groups are involved in hydrogen bonding and electrostatic interactions with the target molecules, stabilizing the compound’s binding .
Comparison with Similar Compounds
1-Benzyl-3-oxopiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-oxopiperidine: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
1-Benzyl-3-hydroxypiperidine-4-carboxylic acid: Contains a hydroxyl group instead of an oxo group, which affects its reactivity and biological activity.
1-Benzyl-3-oxopiperidine-4-carboxylate: The ester form of the compound, which is more lipophilic and can be hydrolyzed to yield the free acid.
These comparisons highlight the unique properties of this compound, such as its balance of lipophilicity and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-benzyl-3-oxopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-9-14(7-6-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGAUHCBIGJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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